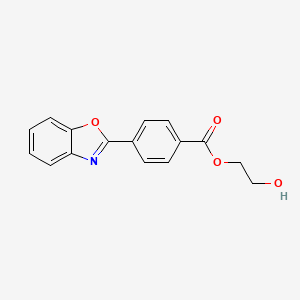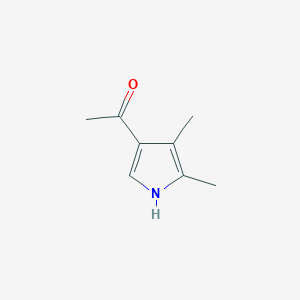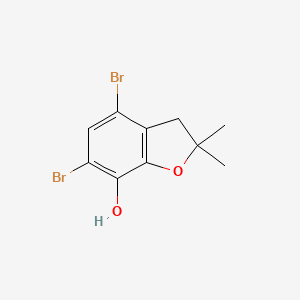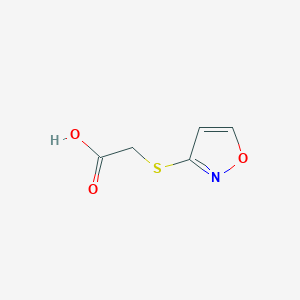![molecular formula C13H10N2O B12882467 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 90331-49-0](/img/structure/B12882467.png)
2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system with a phenyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step reactions. One common method is the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction proceeds under mild conditions and yields the desired pyrrolopyridine skeleton .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.
科学的研究の応用
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Materials Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: It is used in studying cell signaling pathways and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones: Compounds with similar structural features and reactivity.
Uniqueness
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug discovery and development.
特性
CAS番号 |
90331-49-0 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16) |
InChIキー |
RZQUBKGADQVEOF-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)
![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)





![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)

![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)

![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
